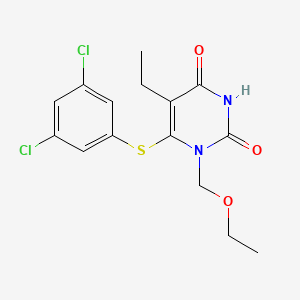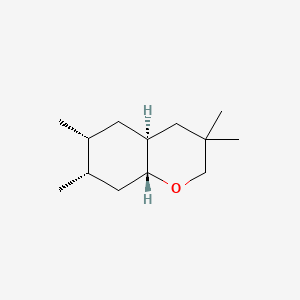
Thymidine, 3'-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is characterized by the presence of a triazole ring substituted with hydroxymethyl groups at the 4 and 5 positions, attached to the 3’ position of a deoxythymidine molecule. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the use of azides and alkynes under copper(I) catalysis to form the 1,2,3-triazole ring.
Substitution with Hydroxymethyl Groups: The triazole ring is then functionalized with hydroxymethyl groups at the 4 and 5 positions. This can be achieved through a series of hydroxymethylation reactions using formaldehyde and appropriate catalysts.
Attachment to Deoxythymidine: The functionalized triazole ring is then attached to the 3’ position of deoxythymidine through a nucleophilic substitution reaction. This step often requires the use of protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxymethyl groups can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- involves its incorporation into DNA or RNA strands, leading to the disruption of nucleic acid synthesis. The triazole ring can interact with enzymes involved in DNA replication and repair, inhibiting their activity and leading to cell death. This compound targets molecular pathways involved in nucleic acid metabolism, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
Azidothymidine (AZT): Another nucleoside analog used as an antiviral agent.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
Cytarabine (Ara-C): A nucleoside analog used in chemotherapy.
Uniqueness
Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the triazole ring with hydroxymethyl substitutions, which provides distinct chemical properties and biological activities compared to other nucleoside analogs. Its ability to form stable interactions with nucleic acids and enzymes makes it a valuable compound in research and therapeutic applications.
特性
CAS番号 |
127479-68-9 |
|---|---|
分子式 |
C14H19N5O6 |
分子量 |
353.33 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-4-[4,5-bis(hydroxymethyl)triazol-1-yl]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H19N5O6/c1-7-3-18(14(24)15-13(7)23)12-2-9(11(6-22)25-12)19-10(5-21)8(4-20)16-17-19/h3,9,11-12,20-22H,2,4-6H2,1H3,(H,15,23,24)/t9-,11+,12+/m0/s1 |
InChIキー |
XBQZBYADHGWNSU-MVWJERBFSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)CO)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



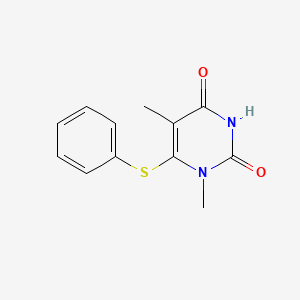
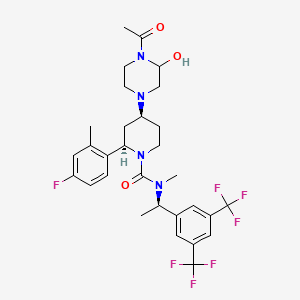

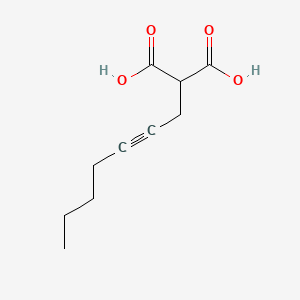

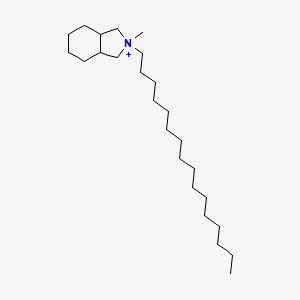
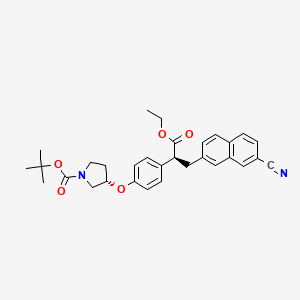
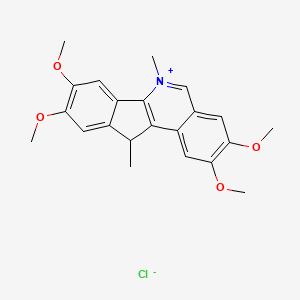
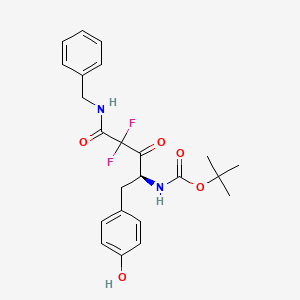
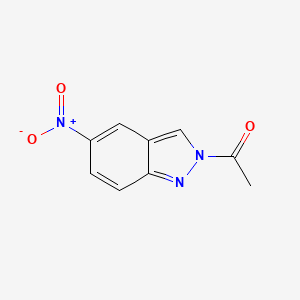
![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
